2-(2-Naphthyloxy)ethanamine hydrochloride
Overview
Description
2-(2-Naphthyloxy)ethanamine hydrochloride is an organic compound with the molecular formula C12H14ClNO. It is a derivative of naphthalene, featuring an ethanamine group attached to a naphthyloxy moiety. This compound is often used in chemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthyloxy)ethanamine hydrochloride typically involves the reaction of 2-naphthol with ethylene oxide to form 2-(2-naphthyloxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(2-naphthyloxy)ethanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Naphthyloxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(2-Naphthyloxy)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Naphthyloxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can alter neurotransmitter levels and impact mood and neurological functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Naphthyl)ethylamine hydrochloride
- 2-(1-Naphthyl)ethylamine hydrochloride
- 2-(2-Ethylphenyl)ethanamine hydrochloride
- 2-(2-Isopropylphenoxy)ethanamine hydrochloride .
Uniqueness
2-(2-Naphthyloxy)ethanamine hydrochloride is unique due to its specific naphthyloxy structure, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase enzymes sets it apart from other similar compounds, making it a valuable tool in neurological research.
Properties
IUPAC Name |
2-naphthalen-2-yloxyethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9H,7-8,13H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMHPJGPEMPDJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859338-95-7 | |
Record name | 2-(2-aminoethoxy)naphthalene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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